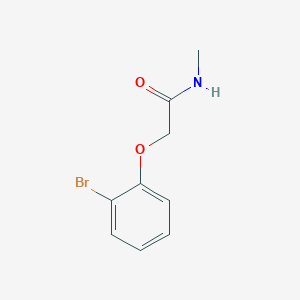

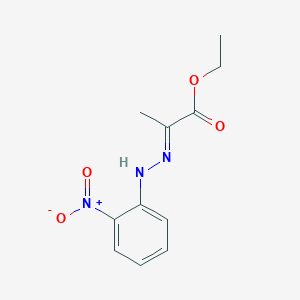

2-(2-bromophenoxy)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-bromophenoxy)-N-methylacetamide (2-BPA) is a synthetic compound with a broad range of applications in scientific research. It is a versatile compound that can be used as a reagent, a catalyst, or a reactant in a variety of organic reactions. It is also used in biochemical and physiological studies to investigate the effects of certain drugs on the body. In

Applications De Recherche Scientifique

- Application : Synthesis of 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one .

- Method : The compound was prepared by a two-step reaction. The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

- Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .

- Application : Investigation of the formation mechanisms of mixed halogenated dioxins and furans (PXDD/Fs) from 2-chlorophenol (2-CP) and 2-bromophenol (2-BP) .

- Method : The study involved gas-phase bimolecular reactions involving 2-CP and 2-BP molecules (and their derived phenoxy radicals), as an initial corridor for the formation of PXDD/Fs .

- Results : The study provided insights into the energetic requirements for the formation of initial pre-PXDDs intermediates and assessed the selectivity of prominent reaction steps depending on the presence of H, Cl or Br at the ortho site on the phenol molecule .

Scientific Field: Organic Chemistry

Scientific Field: Environmental Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

Scientific Field: Organic Chemistry

Scientific Field: Organic Chemistry

- Application : Synthesis of 2-(2’-Bromophenoxy)propane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

- Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .

- Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .

- Results : The compound is typically used as a reagent in organic synthesis .

Scientific Field: Organic Chemistry

Scientific Field: Organic Chemistry

Propriétés

IUPAC Name |

2-(2-bromophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEWPLFPHYPXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429005 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromophenoxy)-N-methylacetamide | |

CAS RN |

863411-69-2 |

Source

|

| Record name | 2-(2-bromophenoxy)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B1336161.png)